molecular formula C11H16N2O4 B1335130 (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid CAS No. 500159-50-2

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

Cat. No.: B1335130
CAS No.: 500159-50-2
M. Wt: 240.26 g/mol
InChI Key: FHNYGYRFWUNOGY-UHFFFAOYSA-N
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Description

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two ethoxy groups, a methyl group, and an acetic acid moiety attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Ethoxy Groups: The ethoxy groups can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetic acid moiety, potentially leading to the formation of alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Products may include (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetaldehyde or this compound derivatives.

    Reduction: Products may include (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-ethanol or (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetamide.

    Substitution: Products may include (2,4-Diamino-6-methyl-pyrimidin-5-yl)-acetic acid or (2,4-Dithiomethyl-6-methyl-pyrimidin-5-yl)-acetic acid.

Scientific Research Applications

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways due to its structural similarity to biologically active pyrimidines.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Binding: It can bind to specific receptors on cell surfaces or within cells, triggering or blocking signaling pathways.

    Metabolic Pathways: The compound may interfere with metabolic pathways by mimicking or blocking the action of natural substrates or cofactors.

Comparison with Similar Compounds

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid can be compared with other pyrimidine derivatives such as:

    (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.

    (2,4-Diethoxy-5-methyl-pyrimidin-6-yl)-acetic acid: Similar structure but with the methyl group at a different position, potentially altering its chemical and biological properties.

    (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-(2,4-diethoxy-6-methylpyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-16-10-8(6-9(14)15)7(3)12-11(13-10)17-5-2/h4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNYGYRFWUNOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1CC(=O)O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251384
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500159-50-2
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500159-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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